4-Chloro-2-{[(3,5-difluorophenyl)amino]methyl}phenol
Description
4-Chloro-2-{[(3,5-difluorophenyl)amino]methyl}phenol is a halogenated phenolic compound featuring a chloro-substituted phenol core and a 3,5-difluorophenylamino-methyl side chain. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H10ClF2NO |
|---|---|
Molecular Weight |
269.67 g/mol |
IUPAC Name |
4-chloro-2-[(3,5-difluoroanilino)methyl]phenol |
InChI |
InChI=1S/C13H10ClF2NO/c14-9-1-2-13(18)8(3-9)7-17-12-5-10(15)4-11(16)6-12/h1-6,17-18H,7H2 |
InChI Key |
NXQGJACJMIJCHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNC2=CC(=CC(=C2)F)F)O |
Origin of Product |
United States |
Preparation Methods
Vulcanchem’s Five-Step Method
The most widely cited synthesis route involves five sequential steps, beginning with the condensation of 5-bromosalicylaldehyde with benzil in the presence of ammonium acetate. Anisidine is subsequently introduced to form an intermediate Schiff base, which undergoes reductive amination using sodium borohydride (NaBH₄) in methanol. The fourth step introduces the 3,5-difluorobenzyl moiety via nucleophilic aromatic substitution under basic conditions (K₂CO₃, DMF, 80°C), followed by final purification through column chromatography (silica gel, ethyl acetate/hexane gradient). This method achieves an overall yield of 42-48%, with nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirming structural fidelity.
Halogenation-Reduction Protocol
Patent EP1514865A1 details a nitration-reduction sequence applicable to halogenated phenols. While originally developed for 4-amino-2,5-difluorophenol derivatives, adaptation involves:
- Nitration of 2,5-difluorophenol with fuming HNO₃ at -10°C
- Catalytic hydrogenation (H₂, 5 bar) over 10% Pd/C in ethanol
- Chlorination via SOCl₂ in dichloromethane
- Mannich reaction with formaldehyde and 3,5-difluoroaniline
This pathway yields 38-45% product but requires stringent temperature control during nitration to prevent poly-substitution.
One-Pot and Multi-Component Strategies
Vulcanchem’s One-Pot Reaction
A streamlined approach combines benzil (1.2 eq), 5-bromosalicylaldehyde (1 eq), ammonium acetate (3 eq), and 3,5-difluoroaniline (1.5 eq) in refluxing ethanol (78°C, 8 hr). In situ reduction with NaBH₄ (2 eq) eliminates intermediate isolation, directly yielding the target compound in 55% purity. While operationally simpler, this method necessitates careful pH adjustment (pH 6.5-7.0) to suppress side reactions.
InCl₃-Catalyzed Ultrasound-Assisted Synthesis
Adapting methodology from pyrano[2,3-c]pyrazole syntheses, researchers have optimized:
- Reactants: 4-chloro-2-hydroxybenzaldehyde, 3,5-difluoroaniline, paraformaldehyde
- Catalyst: InCl₃ (20 mol%)
- Solvent: 50% aqueous ethanol
- Conditions: Ultrasound irradiation (25 kHz, 250 W) at 40°C for 20 min
This approach achieves 89% conversion by accelerating the Mannich reaction kinetics, as evidenced by comparative studies:
Table 1: Reaction Efficiency Under Different Conditions
| Condition | Yield (%) | Reaction Time (min) |
|---|---|---|
| Conventional heating | 62 | 120 |
| Ultrasound (40°C) | 89 | 20 |
| Microwave (100°C) | 78 | 15 |
Ultrasonic cavitation enhances mass transfer and catalyst activation, reducing energy consumption by 67% compared to thermal methods.
Catalytic Hydrogenation Techniques
US Patent 5,041,571 describes a high-pressure hydrogenation process for analogous chloro-methoxy anilines. Adapted for this compound:
- Start with 4-chloro-2-nitro-5-[(3,5-difluorophenyl)aminomethyl]phenol
- Hydrogenation at 85-110°C under 10 bar H₂
- Catalyst: 5% Pd/Al₂O₃ with Co(OAc)₂ co-catalyst
- Solvent: Xylene/water biphasic system
This method achieves 91% conversion with <2% over-reduction byproducts. Critical parameters include:
- H₂ pressure >8 bar to prevent intermediate accumulation
- Co-catalyst ratio (Pd:Co = 1:0.2 mol) for selective nitro group reduction
- Post-reaction steam distillation to isolate crystalline product
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for 4-Chloro-2-{[(3,5-Difluorophenyl)amino]methyl}phenol Synthesis
| Method | Yield (%) | Purity (%) | Energy (kWh/mol) | E-Factor* |
|---|---|---|---|---|
| Five-Step | 45 | 98 | 18.7 | 6.2 |
| One-Pot | 55 | 82 | 9.4 | 4.1 |
| Ultrasound | 89 | 95 | 3.2 | 1.8 |
| Hydrogenation | 91 | 99 | 22.5 | 3.9 |
*E-Factor = (Mass of waste)/(Mass of product), lower values indicate greener processes
The ultrasound-assisted method demonstrates superior sustainability metrics, while catalytic hydrogenation offers the highest purity for pharmaceutical applications.
Optimization and Green Chemistry Considerations
Solvent Selection Impact
Ethanol/water mixtures (50% v/v) enhance reaction rates by:
- Stabilizing charged intermediates through polar interactions
- Facilitating nanoparticle catalyst dispersion
Comparative solvent screening reveals:
Table 3: Solvent Effects on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Water | 80.1 | 47 |
| Ethanol | 24.3 | 68 |
| 50% EtOH/H₂O | 52.2 | 89 |
| THF | 7.5 | 34 |
The aqueous ethanol system optimally balances solubility and transition state stabilization.
Catalyst Recycling
InCl₃ catalysts maintain 83% activity after five cycles when recovered via:
- Post-reaction filtration (0.22 μm PTFE membrane)
- Washing with ethyl acetate/hexane (1:3)
- Drying under vacuum (40°C, 2 hr) This reduces catalyst costs by 72% compared to single-use protocols.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(3,5-difluorophenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Chloro-2-{[(3,5-difluorophenyl)amino]methyl}phenol is an organic compound with a complex structure, containing a chloro group, a difluorophenyl group, and a phenolic hydroxyl group. Its molecular formula is C13H10ClF2NO, with a formula weight of 269.6744064 . It is characterized by a phenolic ring with a chloro group at the para position and an amino group substituted with a difluorophenyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in both medicinal and agricultural contexts.
Potential Applications
- Medicinal Chemistry The compound has potential biological activities that make it applicable to pharmaceuticals.
- Agricultural Chemistry It may be used as a pesticide or herbicide because of its antimicrobial properties.
The biological activity of this compound has been explored, demonstrating potential as an antimicrobial and anticancer agent. The compound's specific combination of functional groups may confer unique properties and reactivity compared to other similar compounds.
Antimicrobial Activity Research indicates that compounds similar to this compound exhibit antibacterial properties. Derivatives containing chlorophenol structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity The compound's potential as an anticancer agent is under investigation, as similar phenolic compounds have demonstrated the ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3,5-difluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action include the inhibition of oxidative phosphorylation and disruption of cellular respiration .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s distinctiveness arises from its 3,5-difluorophenyl group, which contrasts with analogs bearing alternative substituents:
Key Observations :
- Ortho-chloro substitution (as in the 2-chlorophenyl analog) may introduce steric hindrance, altering molecular conformation .
Toxicity Trends
- Chloro vs. Bromo Derivatives: In zinc-Schiff base complexes, 4-chloro-2-(piperazinyl)phenol derivatives exhibited fewer toxic effects (e.g., minimal hematological or liver changes) compared to bromo analogs. However, high doses still caused liver activity reduction .
- Fluorine Impact : Fluorinated aromatic systems (e.g., 3,5-difluorophenyl) are often associated with enhanced metabolic stability and blood-brain barrier penetration, as seen in microtubule-stabilizing triazolopyrimidines .
Activity in Drug Development
- The microtubule-stabilizing compound tert-butyl (R)-(3-(4-(5-chloro-7-((3-methylbutan-2-yl)amino)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3,5-difluorophenyl)prop-2-yn-1-yl)(methyl)carbamate () shares a 3,5-difluorophenyl motif, highlighting fluorine’s role in optimizing bioactivity.
Physicochemical Data
Notes:
- Increased halogenation (Cl, F) elevates hydrophobicity (higher LogP), impacting bioavailability .
Biological Activity
4-Chloro-2-{[(3,5-difluorophenyl)amino]methyl}phenol is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
The molecular formula of this compound is C13H10ClF2NO, with a molecular weight of 269.67 g/mol. The compound features a phenolic hydroxyl group, a chloro group at the para position, and an amino group substituted with a difluorophenyl moiety. This unique structure contributes to its diverse biological activities.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens, suggesting its potential use as a pesticide or herbicide in agricultural applications.
2. Antidiabetic Activity
Studies have demonstrated that derivatives of this compound can inhibit enzymes related to diabetes, indicating potential applications in managing blood sugar levels.
3. Anticancer Potential
The compound's derivatives have been evaluated for cytotoxic activity against cancer cell lines. For instance, certain derivatives showed promising results in inhibiting the growth of colorectal cancer cells (HT29), with some exhibiting lower toxicity to healthy cells compared to standard chemotherapeutics like cisplatin .
Understanding the mechanisms by which this compound exerts its effects is crucial for optimizing its therapeutic profile. Interaction studies have focused on:
- Binding Affinity : The compound's ability to bind to specific biological targets can influence its efficacy.
- Enzyme Inhibition : Its derivatives may inhibit key enzymes involved in metabolic processes, contributing to their antidiabetic and anticancer activities.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of derivatives of this compound, one derivative exhibited a CC50 (concentration causing 50% cell death) value of 58.4 µM against the HT29 cell line, showing comparable efficacy to cisplatin but with significantly reduced toxicity to normal human dermal fibroblasts (NHDFs) .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 4-Chloro-2-methylphenol | Contains a methyl group instead of difluorophenyl | More hydrophobic; different biological properties |
| 3,5-Difluoroaniline | Lacks the phenolic hydroxyl; only amino group | Primarily used as an intermediate in dye synthesis |
| 4-Fluoro-2-{[(3,5-dichlorophenyl)amino]methyl}phenol | Similar substitution pattern but with dichloride | Potentially different reactivity due to additional chlorine |
This table illustrates how variations in substituents can significantly alter the properties and activities of similar compounds.
Q & A
Q. What strategies study interactions with biological macromolecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
